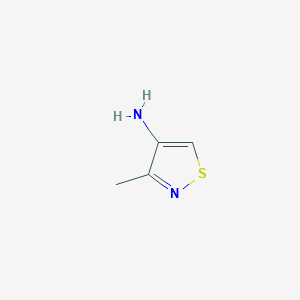

3-Methylisothiazol-4-amine

Beschreibung

Overview of Isothiazole (B42339) Heterocycles in Medicinal and Materials Science Research

Isothiazole derivatives are recognized as important building blocks for new materials with interesting electronic, mechanical, or biological properties. medwinpublishers.comresearchgate.net In medicinal chemistry, these compounds have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. researchgate.netresearchgate.net For instance, isothiazole-containing compounds have been investigated as inhibitors for various enzymes and receptors, demonstrating their potential in drug discovery. rsc.orgnih.govthieme-connect.com Some have been developed into commercial drugs, such as the antipsychotic ziprasidone. rsc.org

In the realm of materials science, isothiazole and its derivatives have applications in the development of polymers, dyes, and corrosion inhibitors. researchgate.netresearchgate.net They are used in the creation of organic semiconductors for applications like organic solar cells and field-effect transistors. d-nb.inforsc.org The incorporation of the isothiazole unit into polymer backbones can influence the electronic properties of the resulting materials, such as their energy levels and charge transport characteristics. d-nb.infoacs.org Thiazole-based polymers have also been investigated for their use in chemical sensing applications. acs.org

Rationale for Investigating 3-Methylisothiazol-4-amine

The investigation into specific isothiazole derivatives like this compound is driven by the diverse applications of the isothiazole scaffold. The substitution pattern on the isothiazole ring is crucial in determining the compound's chemical reactivity and biological activity. The presence of a methyl group at the 3-position and an amine group at the 4-position of the isothiazole ring in this compound offers specific sites for further chemical modifications.

The amino group, in particular, can serve as a key functional group for synthesizing a variety of derivatives through reactions such as nucleophilic substitution and condensation. smolecule.com This allows for the exploration of new chemical space and the potential development of compounds with tailored properties for specific applications in medicinal chemistry or materials science. Research into such compounds contributes to a deeper understanding of the structure-activity relationships of isothiazole derivatives. acs.org

Scope and Objectives of Research on this compound

The primary objective of research on this compound is to explore its chemical properties and potential applications. This includes the development of efficient synthetic routes to the compound and its derivatives. researchgate.net A key area of investigation is its utility as a building block in the synthesis of more complex molecules.

A significant focus of the research is to evaluate the biological and pharmacological potential of new derivatives synthesized from this compound. This involves screening these compounds for various biological activities. In materials science, the objective is to investigate how the incorporation of the this compound moiety into polymers or other materials influences their physical and electronic properties. doi.orgacs.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-1,2-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-3-4(5)2-7-6-3/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENNKQQMHQUBLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30537814 | |

| Record name | 3-Methyl-1,2-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53483-97-9 | |

| Record name | 3-Methyl-1,2-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methylisothiazol 4 Amine and Its Derivatives

Direct Synthesis Approaches to 3-Methylisothiazol-4-amine

The direct synthesis of this compound involves the formation of the isothiazole (B42339) ring from acyclic precursors. These methods are designed to build the core structure with the desired methyl and amino groups in the correct positions.

Ring-Closure Reactions in Isothiazole Synthesis

Ring-closure reactions are the most fundamental approach to constructing the isothiazole nucleus. wikipedia.org These strategies typically involve the formation of the S-N bond through an oxidative process. While specific examples for the direct synthesis of this compound are not extensively detailed in readily available literature, general principles for isothiazole synthesis can be applied.

One common pathway involves the oxidative cyclization of β-iminothioamides. google.comevitachem.com For instance, the synthesis of the isomeric 5-amino-3-methylisothiazole is achieved by treating β-iminothiobutyramide with an oxidizing agent like chloramine, hydrogen peroxide, or potassium persulfate. google.com A similar strategy could theoretically be employed for the 4-amino isomer, provided a suitable β-aminocrotononitrile or related precursor is used.

Another established route for isothiazole ring formation is the reaction of enamines with sulfur monochloride or thionyl chloride. Industrial-scale synthesis of isothiazolinones, for example, often relies on the cyclization of 3-mercaptopropanamides. wikipedia.org Adapting these methods would require a precursor that already contains the necessary methyl group and a masked or protected amino group at the appropriate positions.

Precursor Design and Chemical Transformations

The synthesis of this compound can be achieved through multi-step sequences starting from more accessible isothiazole derivatives. A key intermediate is 3-methyl-4-nitroisothiazole. This precursor can be synthesized and then transformed into the target amine.

The typical transformation involves the following steps:

Nitration: 3-Methylisothiazole (B110548) is nitrated to produce 3-methyl-4-nitroisothiazole.

Reduction: The nitro group at the 4-position is then reduced to an amino group. This reduction can be accomplished using various standard chemical reducing agents, such as iron or tin salts in an acidic medium, or through catalytic hydrogenation. libretexts.org

This precursor-based approach is often more practical than direct ring-closure to achieve the specific substitution pattern of this compound.

Table 1: Precursor-Based Synthesis of this compound

| Step | Precursor | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 3-Methylisothiazole | Nitrating agent (e.g., HNO₃/H₂SO₄) | 3-Methyl-4-nitroisothiazole |

| 2 | 3-Methyl-4-nitroisothiazole | Reducing agent (e.g., Fe/HCl, Sn/HCl, or H₂/Catalyst) | This compound |

Synthesis of N-Substituted Derivatives of this compound

The amino group at the 4-position of the isothiazole ring is a versatile functional handle for creating a wide array of derivatives. Its nucleophilic nature allows for reactions such as acylation, amidation, and alkylation to introduce new substituents on the nitrogen atom.

Amidation and Acylation Reactions

The amino group of this compound readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy for producing derivatives with diverse properties. For example, the reaction of related 5-amino-3-methylisothiazole-4-carboxylic acid with chloroacetyl chloride yields an N-acylated product, demonstrating a general method. ptfarm.pl

A prominent application of this reaction is the introduction of a tert-butoxycarbonyl (Boc) protecting group. This compound can be reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form tert-butyl (3-methylisothiazol-4-yl)carbamate. vulcanchem.com This protected derivative is a valuable intermediate in multi-step syntheses, allowing for other transformations on the molecule without interference from the reactive amino group.

Table 2: Examples of Amidation/Acylation of the Amino Group

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Di-tert-butyl dicarbonate (Boc₂O) | tert-Butyl (3-methylisothiazol-4-yl)carbamate |

| 5-Amino-3-methyl-4-isothiazolecarboxylic acid | Chloroacetyl chloride | 5-(2-chloroacetamido)-3-methylisothiazole-4-carboxylic acid derivative ptfarm.pl |

| 5-Amino-3-methylisothiazole | Benzoyl chloride | 5-Benzoylamino-3-methylisothiazole google.com |

Nucleophilic Reactions at the 4-Position

The exocyclic amino group at the 4-position is nucleophilic and can react with electrophiles. Isothiazol-4-amines are known to be quaternized at the exocyclic nitrogen atom by alkyl halides. thieme-connect.de This reaction leads to the formation of quaternary ammonium (B1175870) salts, modifying the charge and solubility of the molecule. This reactivity allows for the synthesis of various N-alkylated derivatives. While direct alkylation can sometimes lead to mixtures of mono-, di-, and even tri-alkylated products, specific synthetic methods can be employed for controlled synthesis. libretexts.org

Derivatization Strategies for Functionalization of the Isothiazole Ring System

Beyond modifying the amino group, the isothiazole ring itself can be functionalized. The amine group can direct or influence these reactions. For instance, the amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate. This diazonium salt can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents, such as halogens. A documented example is the conversion of this compound into 4-iodo-3-methylisothiazole. thieme-connect.de This transformation demonstrates how the amine serves as a handle to introduce functionality at its own position on the ring.

Furthermore, the isothiazole ring can undergo electrophilic substitution, although the specific conditions and regioselectivity would be influenced by the existing methyl and amino groups. These groups generally direct incoming electrophiles to other positions on the ring.

Modifications at the Methyl Group (Position 3)

Modifications at the C3-methyl group of the isothiazole ring are crucial for synthesizing derivatives with altered biological activities and physicochemical properties.

One common approach involves the halogenation of the methyl group. For instance, chlorination of 4-methylisothiazole (B1295217) under photochemical conditions can lead to the formation of 4-(chloromethyl)isothiazole. thieme-connect.de Similarly, bromination can be achieved to yield bromomethyl derivatives. researchgate.net A more complex modification involves the synthesis of 3-(trichloromethyl)isothiazole derivatives. For example, 4,5-dichloro-3-trichloromethylisothiazole can be synthesized and subsequently reacted with various nucleophiles. researchgate.net Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines like piperidine, morpholine, and pyrrolidine (B122466) in dimethylformamide (DMF) results in the selective replacement of the chlorine atom at the 5-position to yield 5-amino-4-chloro-3-trichloromethylisothiazoles with high yields (81–96%). researchgate.net

These halogenated intermediates serve as versatile building blocks for further derivatization.

Modifications at the Isothiazole Ring (e.g., Halogenation, Nitration)

Electrophilic substitution reactions are commonly employed to introduce functional groups onto the isothiazole ring itself. evitachem.comscribd.com

Halogenation:

Direct halogenation of isothiazoles is a fundamental modification. Bromination of 3-methylisothiazole with bromine in acetic acid at 100°C for 5-6 hours can introduce bromine onto the ring. thieme-connect.de A patented process describes the synthesis of 4-halogenated isothiazoles by reacting a thioamide with a halogen in a solvent. google.com This method is particularly useful for producing 5-amino-3-alkyl-4-bromo isothiazoles. google.com

Nitration:

Nitration of the isothiazole ring typically occurs at the C4 position. thieme-connect.de The nitration of 3-methylisothiazole can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. gre.ac.uk This reaction leads to the formation of 3-methyl-4-nitroisothiazole. researchgate.net The nitro group can then be reduced to an amino group, providing a route to aminoisothiazole derivatives. google.com

Table 1: Examples of Electrophilic Substitution Reactions on 3-Methylisothiazole

| Reaction | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|

| Bromination | Br₂ in acetic acid, 100°C, 5-6 hours | Bromo-3-methylisothiazole | thieme-connect.de |

| Nitration | HNO₃, H₂SO₄ | 3-Methyl-4-nitroisothiazole | thieme-connect.degre.ac.uk |

| Sulfonation | Oleum or SO₃ | 3-Methylisothiazole-4-sulfonic acid | gre.ac.uk |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. Green chemistry principles, such as the use of safer solvents, catalysts, and waste reduction, are being applied to the synthesis of isothiazole derivatives. xjenza.orgrsc.orgpaperpublications.org

One approach involves the use of multicomponent reactions (MCRs) in greener solvents. nih.gov For instance, the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones, structurally related to isothiazoles, has been achieved through a one-pot reaction of an aldehyde, ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride using an agro-waste-based catalyst in glycerol. nih.gov This method offers advantages such as being eco-friendly, efficient, and avoiding hazardous solvents. nih.gov

Solvent-free synthesis is another green approach that has gained attention. nih.gov While specific examples for this compound are not extensively detailed in the provided search results, the general trend in heterocyclic chemistry points towards the adoption of such methodologies to minimize environmental impact. xjenza.orgnih.gov The use of recyclable catalysts and solventless conditions are key aspects of these green synthetic routes. xjenza.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. mdpi.com Several factors, including the choice of solvent, temperature, catalyst, and reactant ratios, significantly influence the outcome of the synthesis.

For instance, in the synthesis of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives, refluxing in ethanol (B145695) is a key condition. The synthesis of 1-(5-Amino-3-methylisothiazol-4-yl)ethanone can be achieved through various methods, including refluxing with amine derivatives in the presence of a catalyst or through a one-pot synthesis, which can improve efficiency and reduce byproducts. smolecule.com

In the synthesis of 2-methylisothiazol-3(2H)-one (MI), a related compound, researchers have focused on optimizing the ratio of the amide precursor to the chlorinating agent (SO₂Cl₂), reaction temperature, and reaction time to increase the yield from below 20% to 34%. mdpi.com

Table 2: Optimization of a Related Isothiazolinone Synthesis

| Parameter | Initial Condition | Optimized Condition | Resulting Yield | Reference |

|---|---|---|---|---|

| Reactant Ratio | Not specified | Optimized amide/SO₂Cl₂ ratio | Increased | mdpi.com |

| Temperature | Not specified | Optimized temperature | Increased | mdpi.com |

| Reaction Time | Not specified | Optimized time | 34% | mdpi.com |

These examples highlight the importance of systematic optimization to achieve efficient and high-yielding synthetic protocols for isothiazole-based compounds.

Chemical Reactivity and Mechanistic Pathways of 3 Methylisothiazol 4 Amine

Reactivity of the Amino Group at Position 4

The amino group at the 4-position of the 3-methylisothiazole (B110548) ring system imparts significant nucleophilic character to the molecule, influencing its reactivity and engagement in various chemical transformations.

Nucleophilic Character and Protonation Equilibria

The nitrogen atom of the amino group in 3-methylisothiazol-4-amine possesses a lone pair of electrons, rendering it a nucleophilic center. This nucleophilicity allows it to participate in reactions by donating this electron pair to an electrophile. The basicity of the amino group enables it to be readily protonated at the N3 position. pharmaguideline.com

The protonation equilibrium is a fundamental aspect of its chemistry, influencing its solubility and interaction with biological systems. The extent of protonation is dependent on the pH of the surrounding medium. In acidic conditions, the equilibrium shifts towards the protonated form, the 4-amino-3-methylisothiazolium cation. This protonation can enhance the compound's water solubility and alter its reactivity in subsequent chemical reactions.

Formation of Imines and Hydrazone Derivatives

The amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This reaction involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comyoutube.com The formation of imines is a reversible reaction, and the equilibrium can be shifted towards the product by removing water from the reaction mixture. youtube.com These reactions can be facilitated by acid or base catalysts and have been achieved under solvent-free conditions. chemistryviews.org

Similarly, this compound can react with hydrazine (B178648) or its derivatives to form hydrazones. rsc.orgnih.gov This reaction follows a similar nucleophilic addition-elimination mechanism as imine formation. The synthesis of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives has been reported through the nucleophilic addition of the hydrazide to carbonyl compounds. mdpi.com These hydrazone derivatives are of interest due to their potential biological activities. nih.gov

Reactivity of the Isothiazole (B42339) Ring System

The isothiazole ring in this compound is an aromatic heterocycle that exhibits a unique reactivity pattern, being susceptible to both electrophilic and nucleophilic attacks. thieme-connect.com The presence of both a nitrogen and a sulfur atom in the ring, along with the methyl and amino substituents, influences the electron distribution and, consequently, the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions

Aromatic compounds can undergo electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.eglibretexts.org The isothiazole ring is considered to have a high degree of aromaticity. thieme-connect.com In electrophilic substitution reactions of thiazoles, the C5 position is generally favored for attack by electrophiles. pharmaguideline.com The reactivity of the isothiazole ring towards electrophiles is influenced by the substituents present. The amino group at position 4 is an activating group, which would be expected to direct incoming electrophiles to the ortho and para positions. However, the isothiazole ring itself has preferred sites of substitution. For isothiazoles, electrophilic substitution is generally less facile than in more electron-rich aromatic systems like benzene. minia.edu.eg

Nucleophilic Attack and Ring-Opening Mechanisms

The isothiazole ring can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or upon quaternization of the ring nitrogen. thieme-connect.comcdnsciencepub.com Nucleophilic attack can occur at the ring's sulfur atom or at one of the carbon atoms. cdnsciencepub.com Studies on isothiazolium salts have shown that the position of nucleophilic attack can vary depending on the nucleophile and the substituents on the ring. cdnsciencepub.com In some instances, nucleophilic attack can lead to the opening of the isothiazole ring. thieme-connect.comresearchgate.net

A significant aspect of the reactivity of isothiazolinones, a related class of compounds, is their interaction with thiol-containing biomolecules like cysteine and glutathione (B108866). mdpi.commdpi.comwikipedia.org These reactions are believed to be central to their biological activity. wikipedia.org The primary mechanism involves the nucleophilic attack of the thiol group on the sulfur atom of the isothiazole ring, leading to the cleavage of the S-N bond and the formation of a mixed disulfide. mdpi.comwikipedia.org This initial reaction can be followed by further interactions with other thiol molecules. researchgate.net

In the context of this compound, while it is not an isothiazolinone, the potential for the isothiazole ring to react with nucleophilic thiols exists. Research on a c-Met inhibitor containing a 3-methylisothiazole moiety demonstrated that it could undergo bioactivation to form a glutathione conjugate at the C4 position of the isothiazole ring. researchgate.netnih.gov This process was found to be dependent on cytochrome P450 enzymes and involved the formation of a reactive intermediate. researchgate.netnih.gov Studies using reconstructed human epidermis have shown that methylisothiazolinone (MI) reacts specifically with cysteine residues. mnms-platform.comnih.gov This reactivity with essential thiols can disrupt cellular functions.

Reactions with Other Nucleophiles (e.g., Amines, Water)

The isothiazole ring, particularly when activated or in the form of a salt, is susceptible to nucleophilic attack. The reaction of isothiazoles with nucleophiles like amines can lead to the opening of the heterocyclic ring. thieme-connect.denih.gov For instance, isothiazolium salts are particularly sensitive to attack by primary amines, which typically results in ring cleavage to form mixed 3-aminoalk-2-ene-1-thiones. thieme-connect.de

The reactivity of the isothiazole core is centered on the electrophilic nature of the sulfur atom. Nucleophilic attack, often initiated at the sulfur atom, can lead to the cleavage of the S-N bond, which is a key step in its degradation and reaction with biological molecules. mnms-platform.comscholaris.ca In the context of this compound, the exocyclic amino group can also undergo reactions. For example, treatment with alkyl halides can lead to quaternization at the exocyclic nitrogen atom. thieme-connect.de

While isothiazoles are generally considered aromatic and stable, their stability, especially towards hydrolysis, can be influenced by reaction conditions. thieme-connect.denih.gov The presence of water as a nucleophile can lead to hydrolysis, although isothiazolinones are reported to be relatively stable under neutral conditions. industrialchemicals.gov.au The reaction with water may involve cleavage of the isothiazole ring, a process that can be affected by pH. nih.govsmolecule.com

Oxidative Transformations of the Sulfur Atom

The sulfur atom within the isothiazole ring is a key site for oxidative transformations. thieme-connect.com Oxidation can alter the electronic properties and metabolic stability of the compound. A mild approach for this transformation involves using arylsulfonyloxaziridines to oxidize 3-aminoisothiazoles, resulting in the formation of the corresponding 3-amino-substituted isothiazole sulfoxides. thieme-connect.comthieme-connect.com Ozonation has also been identified as a method that degrades related isothiazolinone compounds, with the oxidation of the sulfur atom being a primary mechanism of action. researchgate.net This process can lead to the formation of sulfone species and subsequent hydrolysis to release sulfate. researchgate.net

The bioactivation of compounds containing a 3-methylisothiazole moiety can be mediated by Cytochrome P450 (CYP) enzymes. nih.govmdpi.com Research on a potent c-Met inhibitor featuring this chemical group revealed that its metabolism involves P450-mediated oxidation. nih.gov This bioactivation is proposed to proceed through the oxidation of the isothiazole sulfur atom. nih.gov

This initial oxidation creates a reactive intermediate. Subsequent nucleophilic attack, for example by glutathione, occurs at the C-4 position of the isothiazole ring, leading to the formation of a glutathione conjugate and the loss of a water molecule. nih.gov This process demonstrates in vivo bioactivation and can result in NADPH-dependent covalent binding to microsomal proteins. nih.gov The specific human CYP enzymes identified as responsible for this bioactivation pathway are CYP3A4, CYP1A2, and CYP2D6. nih.gov

Table 1: Human Cytochrome P450 Enzymes in Bioactivation

| Enzyme Family | Specific Enzyme | Role in Bioactivation of 3-Methylisothiazole Moiety |

|---|---|---|

| Cytochrome P450 | CYP3A4 | Identified as a key enzyme in the P450-mediated bioactivation. nih.gov |

| Cytochrome P450 | CYP1A2 | Contributes to the bioactivation process. nih.gov |

Degradation Pathways and Stability

Hydrolytic Stability of the Isothiazole Ring

The stability of the isothiazole ring towards hydrolysis is a critical factor in its environmental persistence and chemical behavior. Isothiazolinone-based compounds are generally considered hydrolytically stable, particularly in acidic to neutral aqueous solutions. nih.govindustrialchemicals.gov.au However, their stability is pH-dependent, and degradation can occur in alkaline media. nih.govsemanticscholar.org This degradation in alkaline solutions is understood to result from the hydrolysis of the isothiazolone (B3347624) structure. semanticscholar.org In contrast, isoxazoles, which have an oxygen atom instead of sulfur, are reported to be more hydrolytically stable. The interaction with nucleophiles present in aqueous systems, including water itself, can lead to the opening of the five-membered heterocyclic ring, initiating its degradation. nih.govsemanticscholar.org

Photochemical Degradation Pathways

Isothiazole derivatives are susceptible to photochemical degradation. dntb.gov.ua Studies on related compounds like methylisothiazolinone (MIT) and dichlorocthylisothiazolinone (DCOIT) confirm their transformation under simulated solar radiation. nih.govunito.it The photocatalytic degradation of MIT using a TiO2 catalyst involves an initial attack by hydroxyl radicals. unito.it This leads to the formation of an intermediate which then undergoes tautomerization. A key step in the proposed pathway is the opening of the heterocycle, which involves the loss of the sulfur atom and results in the formation of N-methylmalonamic acid. unito.it This intermediate is further degraded into smaller linear chain products such as malonamic acid, malonic acid, and eventually acetic and formic acids, which decompose into water and carbon dioxide. unito.it For other isothiazolinones, phototransformation pathways can also involve cleavage of the isothiazole ring followed by subsequent reactions like dechlorination and oxidation. nih.gov

Table 2: Key Intermediates in Photochemical Degradation of Methylisothiazolinone (MIT)

| Intermediate Compound | Chemical Formula | Role in Degradation Pathway |

|---|---|---|

| N-methylmalonamic acid | C4H7O3N | Formed after the opening of the isothiazole ring and loss of sulfur. unito.it |

| Malonamic acid | C3H5O3N | A subsequent linear chain degradation product. unito.it |

| Malonic acid | C3H4O4 | Formed from the further breakdown of intermediates. unito.it |

Biological Degradation Mechanisms

This compound and related isothiazolinones undergo biological degradation in various environments. industrialchemicals.gov.auencyclopedia.pub A primary environmental degradation pathway for methylisothiazolinone (MIT) involves the opening of the isothiazole ring, leading to the formation of N-methylmalonamic acid as a key metabolite. industrialchemicals.gov.au This indicates that the core structure is susceptible to microbial action.

Several species of filamentous fungi have demonstrated the ability to degrade MIT. Organisms such as Trichoderma longibrachiatum, Aspergillus niger, and Fusarium solani can metabolize the compound, breaking it down into a variety of short-chain organic acids. encyclopedia.pubaustinpublishinggroup.com For example, metabolites identified after degradation by A. niger include malonic acid, lactic acid, and acetic acid. encyclopedia.pub The ligninolytic fungus Phanerochaete chrysosporium has also been shown to completely eliminate MIT from liquid cultures. encyclopedia.pub In soil environments, isothiazolinones are reported to degrade rapidly, with half-lives of less than 10 days, indicating that biological degradation is an effective mechanism for their removal. nih.govsemanticscholar.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-aminoalk-2-ene-1-thiones |

| 3-amino-substituted isothiazole sulfoxides |

| Acetic acid |

| Arylsulfonyloxaziridines |

| Dichlorocthylisothiazolinone (DCOIT) |

| Formic acid |

| Glutathione |

| Isoxazoles |

| Malonamic acid |

| Malonic acid |

| Methylisothiazolinone (MIT) |

| N-methylmalonamic acid |

Stability in Aqueous and Complex Media

Detailed research findings and quantitative data specifically characterizing the stability of this compound in various aqueous and complex media are not extensively available in peer-reviewed literature. However, general stability characteristics can be inferred from studies on the broader isothiazole and isothiazolinone class of compounds, to which it belongs.

The stability of the isothiazole ring is a critical factor in its environmental persistence and reactivity. Generally, isothiazolinone biocides are known to be sensitive to pH and thermal conditions. mdpi.com The isothiazole ring is susceptible to nucleophilic attack, which can lead to the opening and subsequent degradation of the five-membered heterocyclic ring. mdpi.com The presence of nucleophiles such as amines, thiols, or sulfides in the media can influence the stability of these compounds. mdpi.com

For related isothiazolinone compounds, stability is notably pH-dependent. They are generally more stable in acidic conditions and undergo accelerated degradation in alkaline solutions. mdpi.comresearchgate.net For instance, the degradation of 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (MCI) increases with a rise in pH, suggesting that hydrolysis is a key degradation mechanism. researchgate.net While no direct hydrolysis data for this compound was found, the general behavior of the isothiazole ring suggests that pH would be a significant factor in its aqueous stability. One supplier notes that the compound is hygroscopic, indicating it readily absorbs moisture from the air. cymitquimica.com

Degradation in complex environmental matrices involves various processes, including biodegradation and photodegradation. acs.org Studies on other isothiazolinones have shown they can be degraded by microorganisms in the environment, with half-lives that can be relatively short, often less than 26 hours in some conditions. researchgate.net The degradation pathways typically involve the cleavage of the isothiazole ring. researchgate.netaustinpublishinggroup.com Photodegradation, driven by exposure to sunlight, is another potential pathway for transformation in aqueous environments. unito.itcir-safety.org

Due to the lack of specific experimental data for this compound, a definitive stability profile cannot be constructed. Research is needed to determine its specific half-life, degradation products, and behavior under various aqueous and complex media conditions.

Data Tables

No specific quantitative data on the stability of this compound was found in the reviewed scientific literature to generate data tables.

Pharmacological and Biological Activities of 3 Methylisothiazol 4 Amine Derivatives

Anticancer and Antiproliferative Activities

The search for novel chemotherapeutic agents has led to the exploration of various heterocyclic compounds, with 3-methylisothiazole (B110548) derivatives showing particular promise. Their activity against cancer cells is multifaceted, involving direct cytotoxicity and modulation of key cellular signaling pathways.

Numerous studies have confirmed the antiproliferative effects of 3-methylisothiazole derivatives against a panel of human cancer cell lines. For instance, a series of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazides were synthesized and evaluated for their anticancer potential. researchgate.net These compounds were tested against human biphenotypic B cell myelomonocytic leukemia (MV4-11), colon adenocarcinoma (LoVo and doxorubicin-resistant LoVo/DX), and breast adenocarcinoma (MCF-7) cell lines. researchgate.net

One of the most active compounds identified was 5-chloro-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide, which demonstrated significant antiproliferative activity across all tested cancer cell lines. researchgate.net Similarly, another study focused on 5-hydrazino-3-methylisothiazole-4-carboxylic acid derivatives, which are Schiff bases. These compounds also showed high inhibition of proliferation, particularly against leukemia (MV4-11) and both sensitive and doxorubicin-resistant colon cancer cell lines. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected 3-Methylisothiazole-4-carboxamide Derivatives

| Compound ID | Cancer Cell Line | Activity (IC₅₀ in µM) |

| Compound A | Leukemia (MV4-11) | 1.85 ± 0.11 |

| Colon (LoVo) | 2.51 ± 0.13 | |

| Colon (LoVo/DX) | 2.11 ± 0.15 | |

| Breast (MCF-7) | 4.31 ± 0.21 | |

| Compound B | Leukemia (MV4-11) | 3.12 ± 0.19 |

| Colon (LoVo) | 4.15 ± 0.25 | |

| Colon (LoVo/DX) | 3.89 ± 0.22 | |

| Breast (MCF-7) | 6.78 ± 0.34 |

A critical attribute for any potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Research into 3-methylisothiazole derivatives has addressed this by evaluating their cytotoxicity against non-tumorigenic cell lines.

In the same study that identified the potent 5-chloro-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide, its activity was also assessed against the normal, non-tumorigenic epithelial cell line MCF-10A, derived from mammary glands. researchgate.net The results indicated that this compound exhibited significantly lower activity towards the normal MCF-10A cells compared to the cancer cell lines, suggesting a degree of selective toxicity. researchgate.net Likewise, the 5-hydrazino-3-methylisothiazole-4-carboxylic acid derivatives showed substantially lower activity against the MCF-10A cell line, further supporting the potential for cancer-selective action. nih.gov

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. While research on 3-methylisothiazol-4-amine derivatives as kinase modulators is specific, the broader isothiazole (B42339) class has been shown to possess kinase inhibitory activity.

Notably, a high-throughput screening campaign led to the discovery of isothiazole derivatives as potent inhibitors of the TrkA kinase. nih.gov TrkA is a receptor tyrosine kinase whose activation is implicated in the progression of certain cancers. Through structural optimization, highly potent TrkA antagonists were identified within this chemical class. nih.gov Furthermore, related heterocyclic structures, such as 2-aminothiazole (B372263) derivatives, have been successfully developed as inhibitors of other critical cancer-related kinases, including Checkpoint Kinase 1 (CHK1). nih.gov CHK1 is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.

Epigenetic modifications play a pivotal role in cancer development, and the enzymes responsible, such as histone acetyltransferases (HATs), are attractive therapeutic targets. Deregulated HAT activity is linked to various cancers. researchgate.net

Immunomodulatory and Anti-inflammatory Effects

Beyond their anticancer properties, derivatives of 3-methylisothiazole have demonstrated significant immunomodulatory and anti-inflammatory activities. These effects suggest their potential use in conditions where the immune system is dysregulated.

A review of the biological activities of isothiazoles highlights that derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid exhibit noteworthy antiviral, anti-inflammatory, and immunotropic actions. medwinpublishers.com One prominent example is 5-benzoylamine-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide, also known as denotivir. This compound is recognized as an antiviral drug that also possesses anti-inflammatory and immunotropic activity, primarily used in the topical treatment of herpes virus infections. medwinpublishers.com

The humoral immune response, mediated by B lymphocytes and the antibodies they produce, is a critical arm of the adaptive immune system. Certain 3-methylisothiazole derivatives have been shown to modulate this response.

Research involving new derivatives of 5-hydrazino-3-methyl-4-isothiazolecarboxylic ethyl esters demonstrated their ability to affect immunological responses in vitro. nih.gov The immunoregulatory properties were found to be differential and dependent on the dose. One particular derivative, 5-{N'-[1-4{-4-[3-(4-methoxyphenyl)-ureido]-phenyl}ethylidene]-hydrazino}-3-methyl-4-isothiazolecarboxylic acid ethyl ester, was identified as having the strongest activity. This compound was shown to potently inhibit the secondary humoral immune response to sheep erythrocytes in experimental models, indicating a significant immunosuppressive effect on antibody production. nih.gov

Impact on Delayed-Type Hypersensitivity Reactions

Methylisothiazolinone (MI), a structurally related isothiazolinone, has been identified as a cause of delayed-type hypersensitivity, also known as Type IV hypersensitivity. This is a cell-mediated immune response that develops over 24 to 72 hours after exposure to an allergen. In the case of MI, this can manifest as contact dermatitis. Clinical studies have documented cases of chronic urticaria associated with Type IV hypersensitivity to methylisothiazolinone. nih.gov Patch testing is a common diagnostic tool to identify the causative agent in delayed-type hypersensitivity reactions. nih.gov

Research has investigated the eliciting doses for MI-induced contact allergy. In patch tests, the lowest dose found to elicit a reaction was 1.47 µg/cm². sigmaaldrich.com Furthermore, in a repeated open application test (ROAT), which simulates real-world exposure to a cosmetic product, 64% of MI-allergic individuals reacted to concentrations of 0.21 and 0.105 µg/cm², and 18% reacted to a concentration as low as 0.0105 µg/cm². sigmaaldrich.com These findings highlight the potency of isothiazolinones in triggering delayed-type hypersensitivity reactions in sensitized individuals.

Antimicrobial Efficacy

Derivatives of the isothiazole family have demonstrated significant antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. For instance, novel 3-methylbenzo[d]thiazol-methylquinolinium derivatives have shown strong antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and NDM-1 Escherichia coli. nih.govnih.gov One derivative, in particular, exhibited superior antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of methicillin (B1676495) and vancomycin (B549263) against drug-resistant strains. nih.gov

The antibacterial efficacy of these compounds has been evaluated using standard methods such as the two-fold micro-dilution assay in Mueller-Hinton broth. nih.gov The MIC is determined as the lowest concentration of the compound that inhibits at least 90% of bacterial growth. nih.gov Studies have shown that certain thiazole (B1198619) derivatives possess potent activity against Bacillus subtilis and Pseudomonas aeruginosa. biointerfaceresearch.commdpi.com The presence of specific chemical groups, such as electron-withdrawing groups, can enhance the antibacterial potency of these derivatives. biointerfaceresearch.com

Table 1: Antibacterial Activity of Selected Isothiazole Derivatives

| Bacterial Strain | Derivative Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | Thiazolidinone derivative | 0.10 mg/mL | mdpi.com |

| Resistant P. aeruginosa | Thiazolidinone derivative | 0.06 mg/mL | mdpi.com |

| MRSA | 3-methylbenzo[d]thiazol-methylquinolinium | 1.5–4 µg/mL | nih.gov |

| Bacillus subtilis | Thiazole derivative | - | biointerfaceresearch.com |

In addition to their antibacterial effects, isothiazole derivatives have also been investigated for their antifungal properties. They have shown efficacy against various fungal species, including Aspergillus niger and Saccharomyces cerevisiae. For example, certain 1,3,4-thiadiazole (B1197879) derivatives have demonstrated antifungal potency exceeding that of reference antifungal agents, achieving 90-100% growth inhibition against a range of fungal species. mdpi.com

The antifungal activity is often evaluated using methods like the broth microdilution method to determine the minimum inhibitory concentration (MIC). researchgate.net Some derivatives have shown fungistatic effects, meaning they inhibit fungal growth, against various reference strains. researchgate.net

The antimicrobial action of isothiazolinones and their derivatives is multifaceted. One primary mechanism is the inhibition of ergosterol (B1671047) synthesis in fungi. mdpi.com Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane function and ultimately cell death. mdpi.com

Another proposed mechanism of antibacterial action for some derivatives is the inhibition of the FtsZ protein. nih.gov FtsZ is a crucial protein involved in bacterial cell division, and its disruption leads to the inhibition of bacterial replication and cell death. nih.gov Docking studies have also suggested that the inhibition of LD-carboxypeptidase could be a possible mechanism of antibacterial activity for certain thiazolidinone derivatives. mdpi.comresearchgate.net Furthermore, isothiazolinones are known to kill microorganisms by interacting with and oxidizing accessible cellular thiols. nih.gov

Neurobiological Activities

While beneficial for their antimicrobial properties, some isothiazolinones have been shown to exhibit neurotoxic effects. In vitro studies have demonstrated that brief exposure to methylisothiazolinone can be highly toxic to cultured neurons. nih.govresearchgate.net

The neurotoxic cascade induced by methylisothiazolinone involves several key events:

Zinc Dependency: The toxic actions of this biocide are dependent on the presence of zinc. nih.govresearchgate.net It is hypothesized that methylisothiazolinone induces the intracellular release of zinc from metal-binding proteins. nih.gov

ERK MAPK Activation: The neurotoxicity proceeds via the activation of the p44/42 extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase (MAPK) pathway. nih.govresearchgate.net

Oxidative Stress: The process also involves the generation of reactive oxygen species (ROS) and a decrease in glutathione (B108866) (GSH) levels, a key cellular antioxidant. nih.gov This oxidative stress contributes to neuronal cell death. nih.gov

The temporal sequence of these events suggests that methylisothiazolinone first induces a decrease in GSH levels, leading to zinc release. nih.gov This then triggers the activation of the ERK pathway, which is a critical step in the neurotoxic process. nih.gov Subsequent events include DNA damage and the activation of NADPH oxidase, all occurring downstream of ERK phosphorylation. researchgate.net

Other Reported Biological Activities (e.g., VEGFR-2 Inhibition, GABAA Agonism)

Beyond their primary applications, derivatives of this compound have been investigated for other significant biological activities, notably as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and as agonists of the Gamma-Aminobutyric Acid type A (GABAA) receptor. These explorations open potential avenues for the development of novel therapeutic agents in oncology and neuroscience.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. mdpi.com Consequently, the inhibition of VEGFR-2 is a well-established strategy in cancer therapy. mdpi.com Several studies have highlighted the potential of isothiazole and structurally related thiazole derivatives as VEGFR-2 inhibitors.

The isothiazole scaffold is considered a "privileged" chemical structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. In the context of VEGFR-2 inhibition, various derivatives incorporating the thiazole or benzothiazole (B30560) core have demonstrated significant activity. For instance, a series of new 2-aminobenzothiazole (B30445) hybrids linked to thiazolidine-2,4-dione and other moieties were synthesized and evaluated for their antitumor effects. tandfonline.com Among them, certain compounds emerged as potent inhibitors of VEGFR-2. tandfonline.comsemanticscholar.org Similarly, novel thiazolyl-pyrazoline derivatives have been developed and shown to exhibit dual inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. tandfonline.com

The general structure of these inhibitors often involves a central thiazole or isothiazole ring that serves as a scaffold to correctly position other functional groups within the ATP-binding site of the VEGFR-2 kinase domain. Molecular docking studies have shown that these derivatives can establish key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site, including Cys919 and Asp1046. mdpi.comnih.gov

Below is a table summarizing the VEGFR-2 inhibitory activity of selected thiazole and benzothiazole derivatives, which provides a basis for the potential of this compound derivatives.

| Compound Class | Specific Derivative Example | VEGFR-2 IC50 | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole hybrids | Compound 4a | 91 nM | tandfonline.com |

| Thiazolyl-pyrazoline derivatives | Compound 10d | 43.0 ± 2.4 nM | tandfonline.com |

| bis( tandfonline.comnih.govresearchgate.nettriazolo)[4,3-a:3',4'-c]quinoxaline derivatives | Compound 23j | 3.7 nM | nih.gov |

| Nicotinamide-based derivatives | Compound 6 | 60.83 nM | mdpi.com |

GABAA Agonism

The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for drugs used to treat anxiety, epilepsy, and sleep disorders. wikipedia.orgsemanticscholar.org Agonists of the GABAA receptor typically produce sedative, anxiolytic, anticonvulsant, and muscle relaxant effects. wikipedia.org

Research into isothiazole-containing compounds has revealed their potential as GABAA receptor agonists. A notable example is 5-(4-piperidyl)isothiazol-3-ol, a bioisosteric analog of the known GABAA partial agonist 5-(4-piperidyl)isoxazol-3-ol (4-PIOL). nih.gov This isothiazole derivative demonstrated affinity for GABAA receptor sites in the low-micromolar range. nih.gov

In electrophysiological studies using cultured cerebral cortical neurons, the efficacy of this isothiazole derivative was compared to that of the full GABAA agonist, isoguvacine. The isothiazole compound was found to be a low-efficacy partial GABAA agonist, with a relative efficacy of 30-35%. nih.gov This finding is significant as partial agonists can offer a more modulated therapeutic effect with a potentially better side-effect profile compared to full agonists.

The activity of isothiazole derivatives at the GABAA receptor highlights the potential for this chemical scaffold in the development of novel central nervous system modulators.

| Compound | Receptor Affinity (IC50) | Relative Efficacy (vs. Isoguvacine) | Reference |

|---|---|---|---|

| 5-(4-piperidyl)isothiazol-3-ol | 1.3 ± 0.3 µM | 30-35% | nih.gov |

Mechanistic Investigations of Biological Effects

Molecular Targets and Binding Interactions

The primary mechanism of action for isothiazolinone compounds involves their ability to form covalent bonds with biological macromolecules, particularly proteins. This interaction is highly dependent on the specific chemical properties of the isothiazolinone ring and the availability of reactive functional groups on the target molecules.

Isothiazolinone derivatives are electrophilic molecules that can readily react with nucleophiles within the cell. The core of this reactivity lies in the electron-deficient nitrogen-sulfur (N-S) bond within the isothiazolinone ring. nih.govresearchgate.netuclouvain.be This activated bond is susceptible to nucleophilic attack, leading to the opening of the heterocyclic ring and the formation of a stable covalent bond between the sulfur atom of the isothiazolinone and the nucleophilic group on the target molecule. researchgate.netnih.gov This irreversible binding alters the structure and function of the target protein, leading to the inhibition of its biological activity. nih.govresearchgate.net

Among the various nucleophilic groups found in biological systems, the thiol (or sulfhydryl) groups of cysteine residues are the most prominent targets for isothiazolinone derivatives. nih.govresearchgate.netwhiterose.ac.uk The high reactivity of isothiazolinones towards thiols is a key determinant of their biological effects. researchgate.net They react chemoselectively with thiol-containing compounds, such as the amino acid cysteine and the antioxidant glutathione (B108866), to form disulfide derivatives. nih.govresearchgate.net This reaction can lead to the depletion of intracellular glutathione, a critical component of cellular antioxidant defense, and the direct inactivation of enzymes that rely on cysteine residues for their catalytic function. whiterose.ac.uk The interaction is rapid and effectively quenches the biological activity of the isothiazolinone when thiol-containing materials are present. researchgate.net

The covalent modification of proteins by isothiazolinones results in the formation of specific amino acid adducts. Mass spectrometry and enzyme kinetics studies have provided evidence for these interactions.

Cysteine: The most frequently identified adduct is with cysteine residues. The reaction involves the cleavage of the N-S bond and the formation of a mixed disulfide bond between the isothiazolinone and the cysteine thiol group. nih.govresearchgate.net This has been demonstrated for various isothiazolinones, including methylisothiazolinone (MIT), chloromethylisothiazolinone (CMIT), and benzisothiazolinone (BIT). nih.gov This covalent binding has been confirmed for enzymes like the cysteine protease cathepsin B. researchgate.net

While cysteine is the primary target, the electrophilic nature of isothiazolinones suggests potential reactivity with other nucleophilic amino acid side chains, although this is less extensively documented in the available literature for this specific class of compounds.

| Target Amino Acid | Type of Interaction | Resulting Adduct | Significance |

| Cysteine | Nucleophilic attack by thiol group on the N-S bond | Mixed Disulfide | Inactivation of enzymes, depletion of glutathione, disruption of protein structure and function. nih.govresearchgate.netwhiterose.ac.uk |

Cellular Signaling Pathways Modulated by 3-Methylisothiazol-4-amine Derivatives

The interaction of isothiazolinone derivatives with cellular components triggers a cascade of signaling events that can lead to various cellular responses, including inflammation, apoptosis (programmed cell death), and necrosis.

Exposure to isothiazolinone derivatives, such as a combination of CMIT and MIT, has been shown to induce the generation of Reactive Oxygen Species (ROS) in cells like human keratinocytes. nih.gov ROS are highly reactive molecules that can damage lipids, proteins, and DNA. The production of ROS is an early event following exposure and plays a significant role in mediating the subsequent cytotoxic effects, including apoptosis and necrosis. nih.gov This induction of oxidative stress is a key mechanism of toxicity. researchgate.nettandfonline.comnih.gov The protective effects of antioxidants like N-acetyl-L-cysteine, which replenishes glutathione stores, further underscore the role of oxidative stress in the cellular response to these compounds. whiterose.ac.uknih.gov The formation of oxidized thiol groups from the interaction with isothiazolinones can lead to the dysfunction of pivotal proteins and the generation of free radicals, contributing to cell death. nih.gov

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis. Studies have shown that a mixture of methylisothiazolinone (MI) and methylchloroisothiazolinone (MCI) can lead to the upregulation of the MAPK signaling pathway. nih.gov This activation can, in turn, trigger the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). The activation of MAPK pathways represents a key link between the initial molecular interactions of isothiazolinones and the subsequent inflammatory and cytotoxic cellular outcomes.

| Cellular Pathway | Effect of Isothiazolinone Derivatives | Downstream Consequences |

| Oxidative Stress | Increased generation of Reactive Oxygen Species (ROS). nih.gov | Lipid peroxidation, protein damage, DNA damage, apoptosis, necrosis. nih.govnih.gov |

| MAPK Signaling | Upregulation and activation of the pathway. nih.gov | Release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), inflammation, apoptosis. nih.gov |

Structure-Activity Relationships (SAR)

The biological effects of isothiazole (B42339) derivatives are intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are therefore essential to understand how molecular modifications influence potency and selectivity, to identify the key structural features responsible for activity, and to correlate chemical reactivity with biological outcomes.

The biological efficacy of isothiazole-based compounds is highly dependent on the nature and position of substituents on the heterocyclic ring. mdpi.com Modifications at various positions can dramatically alter the compound's potency and its selectivity towards different biological targets.

Research on 5-amino-3-methyl-4-isothiazolecarboxylic acid derivatives has shown that exchanging an N-benzoyl group for an N-(4-chlorobenzoyl) group at position 5 significantly influences pharmacological activity. medwinpublishers.com Further modifications to the carboxylic acid group in this series, such as converting it to various amides, have yielded compounds with significant anti-inflammatory activity. medwinpublishers.com Similarly, for a series of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives, the antiproliferative activity was found to be primarily associated with the presence of an N=CH group at position 4, coupled with a substituent of appropriate size and shape. physchemres.org

The introduction of halogens is a common strategy to enhance potency. Halogen substitutions, particularly chlorine and fluorine, can increase biological activity through their electron-withdrawing effects, which can enhance the reactivity of the isothiazole ring or improve binding interactions with target proteins. thieme-connect.com For instance, 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide demonstrated significant antibacterial activity against Gram-positive bacteria. thieme-connect.com The data in the table below summarizes the observed influence of various substituents on the biological activity of isothiazole and related thiazole (B1198619) derivatives.

| Core Structure | Substituent/Modification | Position | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| 5-amino-3-methyl-4-isothiazolecarboxylic acid | N-(4-chlorobenzoyl) group | 5 | Influences anti-inflammatory and antiviral activity. | medwinpublishers.com |

| 3-methylisothiazole (B110548) | -N=CH-R group | 4 | Crucial for antiproliferative activity; size and shape of R are important. | physchemres.org |

| 3-Isothiazolone | 5-Chloro and N-vinyl groups | 5 and N | Orders of magnitude more active as a biocide compared to 4-methyl-N-methyl derivative. | mdpi.com |

| Benzo[d]imidazo[2,1-b]thiazole | Halogen substitutions (e.g., 2,4-dichloro) on aryl ring | 2 | Enhances antibacterial and antitubercular activity due to electron-withdrawing effects. | thieme-connect.com |

| 1,3-Thiazole | N-heterocyclic substituent (e.g., quinoxaline) at acyl part | - | Potent and selective inhibition of Acetylcholinesterase (AChE). | mdpi.com |

| 1,3-Thiazole | Electron-donating methyl group | Any | Increases basicity and nucleophilicity of the ring. | imist.ma |

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological effect. For the isothiazole scaffold, the ring itself often acts as a core pharmacophoric element. researchgate.net Computational studies like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) help to refine these models by mapping the steric, electrostatic, and hydrophobic properties that are critical for activity.

While a specific pharmacophore model for this compound is not extensively detailed, studies on related thiazole and isoxazole (B147169) derivatives provide significant insights. For instance, 3D-QSAR analysis of thiazole derivatives as biofilm inhibitors identified the key steric, electrostatic, and hydrophobic features necessary for activity, allowing for the rational design of more potent inhibitors. physchemres.org These models often reveal the importance of:

Hydrogen Bond Donors/Acceptors: The nitrogen atom in the isothiazole ring and amine substituents can act as hydrogen bond acceptors and donors, respectively, forming crucial interactions with biological targets.

Hydrophobic Regions: Aromatic or alkyl substituents attached to the core ring often engage in hydrophobic interactions within the target's binding pocket.

Steric Bulk: The size and shape of substituents are critical. Contour maps from CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) studies show where bulky groups are favored or disfavored for optimal activity.

Electrostatic Fields: The distribution of charge across the molecule, influenced by electron-withdrawing or donating groups, dictates electrostatic interactions with the target protein. For example, electronegative groups at certain positions can be crucial for agonistic activity on specific receptors. mdpi.com

Through these computational approaches, the essential structural features of isothiazole derivatives required for specific activities can be elucidated, guiding the synthesis of new compounds with improved therapeutic potential.

The biological activity of isothiazoles is often directly correlated with their chemical reactivity. The mechanism of action for many isothiazolone (B3347624) biocides is believed to involve the diffusion of the molecule across the cell membrane, followed by a chemical reaction with vital intracellular components, such as sulfur-containing proteins or enzymes. mdpi.com

The key reaction is thought to be a nucleophilic attack by a thiol group (e.g., from a cysteine residue in a protein or from glutathione) on the sulfur atom of the isothiazole ring. This attack leads to the reductive cleavage of the weak S-N bond, opening the ring and forming a disulfide-linked adduct with the target molecule. mdpi.com This covalent modification inactivates the protein, disrupting cellular function and leading to the observed biological effect.

Based on a thorough review of available scientific literature, detailed computational and theoretical studies specifically focused on the compound This compound are not publicly available. While extensive research employing computational chemistry methods exists for related isothiazole and thiazole derivatives, the specific data required to populate the requested article sections for this particular molecule could not be located.

Computational methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and spectroscopic simulations are powerful tools for understanding molecular structure and reactivity. scielo.org.zanih.govcore.ac.uk Studies on analogous compounds demonstrate the utility of these methods. For example, DFT calculations are routinely used to determine optimized molecular geometries and electronic properties of various heterocyclic compounds. nih.govcore.ac.ukptfarm.pl Similarly, FMO and NBO analyses provide insights into the reactivity and electronic stability of molecules containing the thiazole ring. scielo.org.zaresearchgate.net

However, without specific studies on this compound, it is not possible to provide the scientifically accurate, detailed research findings and data tables as requested for the following sections:

Computational Chemistry and Theoretical Studies

Spectroscopic Property Predictions

UV-Vis Spectra Analysis of Electron Transitions

To generate content for these sections without specific research on 3-Methylisothiazol-4-amine would require extrapolation from dissimilar molecules or fabrication of data, neither of which would meet the required standards of scientific accuracy. Further computational research focused specifically on this compound is needed to provide the detailed analysis requested.

NMR Chemical Shift Predictions and Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Predicting NMR chemical shifts using computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method often employed with Density Functional Theory (DFT), can be invaluable for assigning experimental spectra and verifying chemical structures. nih.gov While specific, experimentally verified NMR data for this compound is not extensively documented in the reviewed literature, theoretical predictions can be made based on established principles and data from related heterocyclic systems like isothiazole (B42339) and various aminothiazoles. researchgate.netchemicalbook.com

The chemical shifts are influenced by the electron density around the nuclei. In this compound, the electronegative nitrogen and sulfur atoms in the isothiazole ring, along with the electron-donating amino and methyl groups, create a distinct electronic environment. The predicted ¹H and ¹³C NMR chemical shifts are crucial for confirming the substitution pattern on the isothiazole ring.

¹H NMR Predictions:

-NH₂ Protons: The chemical shift of the amine protons is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding. pdx.edu

-CH₃ Protons: The methyl group protons attached to the C3 position would appear as a sharp singlet in the upfield region of the spectrum. chemistrysteps.com

¹³C NMR Predictions:

Ring Carbons (C3, C4, C5): The carbon atoms of the isothiazole ring will have distinct chemical shifts. C3, bonded to the methyl group and flanked by two heteroatoms, and C4, bonded to the amine group, will be significantly affected by these substituents. The C5 carbon's chemical shift will also be characteristic of its position adjacent to the sulfur atom.

Methyl Carbon (-CH₃): The carbon of the methyl group will resonate in the typical aliphatic region, upfield in the spectrum.

A summary of theoretically anticipated chemical shifts is presented below. It is important to note that these are estimated values and can be refined by high-level computational calculations and confirmed by experimental data. nih.gov

Table 1: Predicted NMR Chemical Shifts for this compound This table is generated based on theoretical principles and data from related compounds; it is not based on direct experimental measurement for this compound.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| H at C5 | ¹H | 7.0 - 8.5 | Influenced by adjacent S and N atoms. chemicalbook.com |

| NH₂ | ¹H | 3.0 - 5.0 | Variable; depends on solvent and concentration. pdx.edu |

| CH₃ | ¹H | 2.0 - 2.5 | Typical range for a methyl group on a heteroaromatic ring. |

| C3 | ¹³C | 145 - 155 | Attached to methyl group and between S and N atoms. |

| C4 | ¹³C | 135 - 145 | Attached to the amino group. |

| C5 | ¹³C | 115 - 125 | Adjacent to the sulfur atom. |

Conformational Analysis and Tautomerism

Conformational Analysis: Conformational analysis of this compound primarily concerns the rotation around the C4-N bond of the amino group. The isothiazole ring itself is planar and rigid. However, the orientation of the amino group relative to the ring can vary. While rotation around this bond is generally rapid at room temperature, computational studies can reveal the energy minima corresponding to preferred conformations. researchgate.net Steric hindrance between the amine protons and the adjacent proton at C5 is minimal, suggesting a relatively low rotational barrier. The planarity of the system may be favored to maximize electronic conjugation between the lone pair of the amino nitrogen and the π-system of the isothiazole ring.

Tautomerism: Tautomerism is a significant consideration for heteroaromatic amines. This compound can theoretically exist in two tautomeric forms: the amino form and the imino form. nih.gov This involves the migration of a proton from the exocyclic amino group to the ring nitrogen atom.

Amino Tautomer (4-amino-3-methylisothiazole): This is generally the more stable and predominant form for most heteroaromatic amines under normal conditions. The aromaticity of the isothiazole ring is preserved in this form.

Imino Tautomer (3-methyl-1H-isothiazol-4(5H)-imine): This form disrupts the aromaticity of the isothiazole ring and is typically higher in energy.

Computational studies, particularly DFT calculations, can quantify the relative energies of these tautomers, providing insight into the equilibrium position. nih.gov The solvent environment can also play a role in stabilizing one tautomer over the other. For similar aminothiazole compounds, the amino form has been established as the dominant species in both solid and solution phases. nih.gov

Molecular Docking and Dynamics Simulations for Target Binding (if applicable)

While specific molecular docking and dynamics simulation studies for this compound were not identified in the surveyed literature, these computational techniques are widely applied to novel heterocyclic compounds to explore their potential as therapeutic agents. nih.govnih.gov

Molecular Docking: Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). asianpubs.orgnih.gov This technique is instrumental in drug discovery for:

Target Identification: Screening the compound against a library of known biological targets to identify potential binding partners.

Binding Mode Analysis: Understanding the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex. impactfactor.org

Lead Optimization: Guiding the chemical modification of the lead compound to enhance its binding affinity and selectivity.

Given its structure, this compound possesses key features for molecular interactions, including a hydrogen bond donor (amino group), a hydrogen bond acceptor (ring nitrogen), and a heteroaromatic scaffold for potential π-stacking interactions. These features make it a candidate for docking studies against various enzyme classes, such as kinases or proteases. asianpubs.org

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. ulisboa.ptmdpi.com MD simulations provide a more realistic model of the biological environment by treating molecules as dynamic entities. These simulations can:

Assess Complex Stability: Determine if the binding pose predicted by docking is stable over a period of nanoseconds or microseconds. nih.gov

Refine Binding Poses: Allow for conformational adjustments in both the ligand and the protein, potentially leading to a more accurate representation of the binding mode.

Calculate Binding Free Energies: Provide a more rigorous estimation of the binding affinity by considering entropic and solvent effects. researchgate.net

The application of these predictive models could be a crucial step in elucidating the biological activity and therapeutic potential of this compound.

Analytical Characterization and Quantification Methods

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the molecular structure of 3-Methylisothiazol-4-amine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR would provide detailed information about its hydrogen and carbon frameworks, respectively.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule: the methyl group protons, the amine group protons, and the proton on the isothiazole (B42339) ring. vscht.czdocbrown.info The chemical shifts (δ) are influenced by the electronic environment of each proton. docbrown.info The amine protons often appear as a broad signal, and their chemical shift can vary depending on the solvent and concentration. libretexts.org

¹³C NMR: The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts would differentiate the methyl carbon, the sp²-hybridized carbons of the isothiazole ring, including the carbon atom bonded to the amine group. libretexts.org Carbons attached to the electronegative nitrogen and sulfur atoms are expected to appear at characteristic downfield positions.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| Methyl Protons (-CH₃) | ¹H | ~2.0 - 2.5 | Singlet (s) | Protons on the methyl group attached to the isothiazole ring. |

| Ring Proton (-CH=) | ¹H | ~8.0 - 8.5 | Singlet (s) | The single proton attached to the isothiazole ring at position 5. |

| Amine Protons (-NH₂) | ¹H | Broad, variable | Singlet (br s) | Chemical shift is dependent on solvent, temperature, and concentration. libretexts.org |

| Methyl Carbon (-CH₃) | ¹³C | ~15 - 25 | Quartet (in ¹H-coupled) | Carbon of the methyl group. |

| Ring Carbon (C3) | ¹³C | ~150 - 160 | Singlet | Ring carbon attached to the methyl group. |

| Ring Carbon (C4) | ¹³C | ~130 - 140 | Singlet | Ring carbon attached to the amine group. |

Note: The values in this table are estimations based on general principles and data for structurally similar compounds like isothiazole and methylamine. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wpmucdn.com The spectrum for this compound, a primary aromatic amine, would be characterized by several key absorption bands. orgchemboulder.com

Primary amines typically show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. libretexts.orgorgchemboulder.com An N-H bending vibration (scissoring) is expected in the 1580-1650 cm⁻¹ range. orgchemboulder.com Additionally, C-N stretching vibrations for aromatic amines appear in the 1250-1335 cm⁻¹ region. orgchemboulder.com Vibrations associated with the C=C and C=N bonds of the isothiazole ring would also be present.

Table 2: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic/Methyl) | 2850 - 3100 | Medium-Weak |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium-Strong |

| C=N / C=C Ring Stretch | 1400 - 1600 | Medium |

Note: These are characteristic ranges for the specified functional groups. wpmucdn.comorgchemboulder.com

Mass Spectrometry (MS, ESI-MS, GC-MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For this compound (C₄H₆N₂S), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.

In techniques like Electron Ionization (EI) MS, often coupled with Gas Chromatography (GC-MS), the molecular ion would undergo fragmentation, providing structural clues. Common fragmentation patterns for amines include alpha-cleavage. libretexts.org The presence of an odd number of nitrogen atoms (two in this case) means the molecular ion peak will have an even mass number, consistent with the "Nitrogen Rule". libretexts.org

Electrospray Ionization (ESI-MS), typically used with liquid chromatography, is a softer ionization technique that would likely show a prominent protonated molecule [M+H]⁺. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Expected Ion | Predicted m/z | Notes |

|---|---|---|---|

| EI-MS | Molecular Ion [M]⁺ | 114 | Corresponds to the molecular weight of C₄H₆N₂S. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. thermofisher.com Compounds with conjugated systems, such as the isothiazole ring, absorb light in the UV-Vis range. The presence of the amino group, an auxochrome, attached to the heterocyclic ring is expected to cause a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength compared to the unsubstituted isothiazole ring. libretexts.org The exact position of λmax would be determined by running a spectrum of the compound dissolved in a suitable solvent, such as ethanol (B145695) or methanol (B129727).

Chromatographic Separation and Quantification

Chromatographic techniques are paramount for separating the target analyte from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for the separation and quantification of isothiazole derivatives in various matrices. researchgate.neteeer.org For a polar and basic compound like this compound, reversed-phase HPLC would be the method of choice.

A typical HPLC method would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net Detection is commonly achieved using a UV detector set at the compound's absorption maximum (λmax) determined by UV-Vis spectroscopy. nih.gov For highly sensitive and selective quantification, HPLC can be coupled with a mass spectrometer (LC-MS). eeer.orgnih.gov